molecular formula C16H15I2NO4 B15092962 Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

Cat. No.: B15092962
M. Wt: 539.10 g/mol
InChI Key: ZNUQUHHTCGWFOR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group substituted with hydroxy and diiodo groups, making it a valuable molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate typically involves multiple steps. One common method includes the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reactive forms.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The diiodo groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate, also known as (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid or Diiodothyronine, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in relation to thyroid hormone analogs. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₃I₂NO₄
  • Molecular Weight : 525.08 g/mol
  • CAS Number : 1041-01-6
  • Structure :
SMILES N[C@@H](Cc1cc(I)c(Oc2ccc(O)cc2)c(I)c1)C(=O)O\text{SMILES }N[C@@H](Cc1cc(I)c(Oc2ccc(O)cc2)c(I)c1)C(=O)O

This compound exhibits biological activity primarily through its interaction with thyroid hormone receptors. The compound is structurally similar to thyroid hormones and acts as a potent agonist at these receptors, influencing metabolic processes in the body.

Proposed Mechanisms:

  • Thyroid Hormone Mimetic Activity : It mimics the action of natural thyroid hormones, enhancing metabolic rate and influencing growth and development.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its effects on cellular metabolism .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Metabolic Regulation : It plays a role in regulating metabolism by modulating gene expression related to energy expenditure.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to cellular protection against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Thyroid Hormone Analog Research

A study investigated the effects of various thyroid hormone analogs, including this compound, on metabolic parameters in hypothyroid rats. The results indicated that the compound significantly improved metabolic rates and normalized weight gain in treated subjects compared to controls .

Case Study 2: Antioxidant Activity Assessment

Research focused on the antioxidant capabilities of this compound demonstrated its ability to scavenge free radicals effectively. In vitro assays showed that it reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in neuroprotection .

Data Summary Table

Biological ActivityObservationsReferences
Metabolic RegulationIncreased metabolic rate in hypothyroid models
Antioxidant PropertiesEffective free radical scavenger
Neuroprotective EffectsReduced oxidative stress in neuronal cultures

Properties

Molecular Formula

C16H15I2NO4

Molecular Weight

539.10 g/mol

IUPAC Name

methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3

InChI Key

ZNUQUHHTCGWFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N

Origin of Product

United States

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